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Compound of Interest

Compound Name: Quaterrylene

Cat. No.: B086737 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Quaterrylene, a polycyclic aromatic hydrocarbon, has garnered significant interest within the

scientific community for its potential applications in organic electronics. Its extended π-

conjugated system suggests favorable charge transport characteristics, making it a compelling

candidate for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and

other electronic devices. This technical guide provides a comprehensive investigation into the

charge transport properties of quaterrylene, summarizing key quantitative data, detailing

experimental protocols, and visualizing fundamental concepts.

Quantitative Charge Transport Data
The charge transport properties of quaterrylene and its derivatives have been investigated

through various experimental techniques. The following tables summarize the key quantitative

data obtained from these studies.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b086737?utm_src=pdf-interest
https://www.benchchem.com/product/b086737?utm_src=pdf-body
https://www.benchchem.com/product/b086737?utm_src=pdf-body
https://www.benchchem.com/product/b086737?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value
Measurement
Technique

Comments Reference

Hole Mobility

(μh)
0.018 cm²/Vs

Organic Field-

Effect Transistor

(OFET)

Typical value for

top-contact

OFETs.

Transport is

limited by grain

boundaries and

is thermally

activated.

[1]

Electron Mobility

(μe)

Up to 0.088

cm²/Vs

Organic Field-

Effect Transistor

(OFET)

Measured in a

swallow-tailed

quaterrylene

diimide

derivative.

Drift Mobility ~10⁻³ cm²/Vs
Pulsed

Photoconduction

Estimated from

thin film

measurements.

[1]

Resistivity (ρ)

10⁵ - 10⁶ Ωcm

(parallel to b-

axis)

Single Crystal &

Surface-Type

Cell

Highly

anisotropic, with

resistivity

perpendicular to

the b-axis being

significantly

higher (10¹³

Ωcm).

[1]

Energy Gap ~0.6 eV
Electrical

Measurement
- [1]

Threshold

Voltage (Vth)
-38.5 V

Organic Field-

Effect Transistor

(OFET)

For a top-contact

quaterrylene

FET.
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The characterization of charge transport in organic semiconductors like quaterrylene relies on

a set of specialized experimental techniques. Below are detailed methodologies for the key

experiments cited.

Organic Field-Effect Transistor (OFET) Measurement
OFETs are three-terminal devices used to determine the charge carrier mobility and threshold

voltage of a semiconductor.

Device Fabrication (Typical Top-Contact, Bottom-Gate Architecture):

Substrate Cleaning: A heavily n-doped silicon wafer with a thermally grown silicon dioxide

(SiO₂) layer is used as the substrate, where the silicon acts as the gate electrode and the

SiO₂ as the gate dielectric. The substrate is sequentially cleaned in ultrasonic baths of

deionized water, acetone, and isopropanol.

Surface Treatment (Optional but Recommended): To improve the interface quality, the SiO₂

surface can be treated with a self-assembled monolayer (SAM) of octadecyltrichlorosilane

(OTS). This is achieved by immersing the substrate in a dilute solution of OTS in an

anhydrous solvent like toluene or hexane, followed by rinsing and annealing.

Organic Semiconductor Deposition: A thin film of quaterrylene is deposited onto the

substrate. This is typically done via thermal evaporation in a high-vacuum chamber. The

substrate temperature and deposition rate are critical parameters that influence the film

morphology and, consequently, the device performance.

Source and Drain Electrode Deposition: Gold (Au) is commonly used for the source and

drain electrodes due to its high work function, which facilitates hole injection into many

organic semiconductors. The electrodes are deposited through a shadow mask by thermal

evaporation, defining the channel length (L) and width (W) of the transistor.

Electrical Characterization:

The fabricated OFET is placed in a probe station, often under an inert atmosphere (e.g.,

nitrogen or argon) to prevent degradation from oxygen and moisture.

A semiconductor parameter analyzer is used to apply voltages and measure currents.
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Output Characteristics: The drain current (I_D) is measured as a function of the drain-source

voltage (V_DS) for various gate-source voltages (V_GS).

Transfer Characteristics: The drain current (I_D) is measured as a function of the gate-

source voltage (V_GS) at a constant, high drain-source voltage (in the saturation regime).

Data Analysis:

The field-effect mobility (μ) in the saturation regime is calculated from the transfer

characteristics using the following equation:

I_D = (W / 2L) * μ * C_i * (V_GS - V_th)²

where:

I_D is the drain current.

W is the channel width.

L is the channel length.

C_i is the capacitance per unit area of the gate dielectric.

V_GS is the gate-source voltage.

V_th is the threshold voltage.

A plot of √(I_D) versus V_GS should yield a straight line, from the slope of which the mobility

can be extracted. The threshold voltage is determined from the x-intercept of this linear fit.
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Substrate Preparation

Device Fabrication

Characterization

Substrate Cleaning

Surface Treatment (OTS)

Quaterrylene Deposition

Electrode Deposition

Electrical Measurement

Data Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Setup

Data Analysis

Laser Pulse

Sample Transient Photocurrent

OscilloscopeVoltage Bias

Transit Time (t_T)

Mobility Calculation

Film Thickness (d) Applied Voltage (V)

Fabricate Single-Carrier Device

Measure J-V Characteristics

Plot log(J) vs. log(V)

Identify SCLC Regime (slope=2)

Extract Mobility (Mott-Gurney Law)
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Key Parameters

Initial State (D, A)

Transition State

ΔG‡

Final State (D+, A-)

Electronic Coupling (H_AB) Reorganization Energy (λ) Gibbs Free Energy (ΔG⁰)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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scientists and researchers to drive progress in science

and industry.
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